PT-262 Outperforms Specific ROCK Inhibitors Y-27632 and H-1152 in ROCK Kinase Activity Inhibition
In a direct head-to-head comparison of ROCK kinase inhibition, PT-262 demonstrated superior efficacy relative to the well-established and specific ROCK inhibitors Y-27632 and H-1152. This study directly assessed the ability of these compounds to inhibit ROCK kinase activities [1].
| Evidence Dimension | ROCK kinase inhibitory activity |
|---|---|
| Target Compound Data | More effective than Y-27632 and H-1152 |
| Comparator Or Baseline | Y-27632 and H-1152 (specific ROCK inhibitors) |
| Quantified Difference | Qualitatively superior inhibition of ROCK kinase activities (specific IC50 values for PT-262 against ROCK isoforms not reported in this study, but overall ROCK inhibition was stated as 'more effective') |
| Conditions | In vitro ROCK kinase activity assays; study also included A549 lung carcinoma cell line for cytoskeleton remodeling and migration assays |
Why This Matters
This comparison validates PT-262's potency as a ROCK inhibitor, establishing it as a more effective tool for disrupting the RhoA-ROCK-MLC pathway than standard reference inhibitors, which is critical for studies on cancer cell migration and metastasis.
- [1] Tsai CC, et al. 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262), a novel ROCK inhibitor blocks cytoskeleton function and cell migration. Biochem Pharmacol. 2011 Apr 1;81(7):856-65. doi: 10.1016/j.bcp.2011.01.009 View Source
